molecular formula C2H3O3- B8334205 Methoxyformate

Methoxyformate

Cat. No. B8334205
M. Wt: 75.04 g/mol
InChI Key: CXHHBNMLPJOKQD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610882B2

Procedure details

The reaction is carried out according to J. Med. Chem., 1970, 650. A suspension of 6.75 g of sodium hydride at 80% in oil and 45 g of methyl carbonate in 120 ml of benzene are mixed together. 11.9 g of 1-indanone dissolved in 100 ml of benzene are added, at 60° C., over 1 and a half hours and the mixture is then refluxed. After 1 hour, the benzene is distilled off. Xylene is added and the mixture is again refluxed. After 1 hour, it is cooled, 30 ml of AcOH are added and the resulting mixture is poured onto 200 ml of a water/ice mixture containing 30 ml of 1N HCl. The insoluble material is removed by filtration and the filtrate is extracted with Et2O. The extracts are washed with water, with saturated NaHCO3 solution, with water, with saturated NaCl solution and then dried over Na2SO4. The product is chromatographed on silica, eluting with EtOAc/hexane (1.3; v/v) in order to obtain 3.05 g of the expected compound,
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](=[O:7])([O-])[O:4][CH3:5].[C:8]1(=[O:17])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][CH2:9]1>C1C=CC=CC=1>[O:17]=[C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][CH:9]1[C:3]([O:4][CH3:5])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
6.75 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
45 g
Type
reactant
Smiles
C(OC)([O-])=O
Name
Quantity
120 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
11.9 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are mixed together
ADDITION
Type
ADDITION
Details
are added, at 60° C., over 1 and a half hours
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is then refluxed
DISTILLATION
Type
DISTILLATION
Details
the benzene is distilled off
ADDITION
Type
ADDITION
Details
Xylene is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is again refluxed
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
it is cooled
ADDITION
Type
ADDITION
Details
30 ml of AcOH are added
ADDITION
Type
ADDITION
Details
the resulting mixture is poured onto 200 ml of a water/ice mixture
ADDITION
Type
ADDITION
Details
containing 30 ml of 1N HCl
CUSTOM
Type
CUSTOM
Details
The insoluble material is removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted with Et2O
WASH
Type
WASH
Details
The extracts are washed with water, with saturated NaHCO3 solution, with water, with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The product is chromatographed on silica
WASH
Type
WASH
Details
eluting with EtOAc/hexane (1.3; v/v) in order

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1C(CC2=CC=CC=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.05 g
YIELD: CALCULATEDPERCENTYIELD 17.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.